![molecular formula C11H16BrNO B2497315 2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide CAS No. 2408966-51-6](/img/structure/B2497315.png)
2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide
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Overview
Description
2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide is a chemical compound with the CAS Number: 1956332-58-3 . It has a molecular weight of 244.13 . The IUPAC name for this compound is 2-(pyrrolidin-3-yl)phenol hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.BrH/c12-10-4-2-1-3-9(10)8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of Complex Molecules : Compounds with the pyrrolidine moiety have been used in synthetic chemistry to create complex molecules, such as dibenzoxanthenes, diarylmethanes, and calixarenes. These molecules have potential applications in creating new materials and chemicals with unique properties (Gazizov et al., 2015).
- Photophysical Properties : Tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, which share a similar structural motif, exhibit intense fluorescence under UV light, indicating their potential use in the development of organic dyes with large Stokes shifts and high quantum yields (Marchesi et al., 2019).
Catalytic and Material Science Applications
- Corrosion Inhibition : Schiff base compounds containing pyrrolidine derivatives have shown effectiveness as corrosion inhibitors, protecting metals in acidic environments. This suggests potential applications in materials science for protecting industrial metals (Hegazy et al., 2012).
- Nonlinear Optical (NLO) Properties : Theoretical and experimental investigations of alkylaminophenol compounds, which can include pyrrolidine derivatives, have highlighted their potential in nonlinear optical applications due to their electronic and structural properties (Ulaş, 2021).
Pharmaceutical and Biomedical Applications
- Antitumor Activity : Certain pyrrolidine derivatives have been synthesized and shown to inhibit CDK1 and CDK2, enzymes involved in cell cycle regulation, indicating potential applications in antitumor therapies (Lee et al., 2011).
Environmental and Energy Applications
- Hydroxylation of Benzene : Hybrid catalysts containing pyridine and heteropoly compounds have been used for the efficient hydroxylation of benzene to phenol, a key industrial chemical, demonstrating the potential use of pyrrolidine derivatives in environmentally friendly chemical processes (Leng et al., 2008).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes represent the recommended measures to prevent or mitigate adverse effects.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-4-2-1-3-10(11)7-9-5-6-12-8-9;/h1-4,9,12-13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHJGYIEAQSLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide |
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